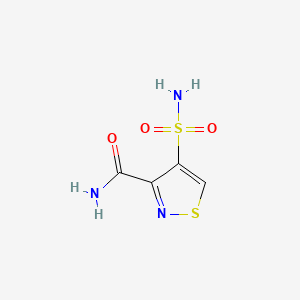![molecular formula C10H19N3O2 B6610682 tert-butyl N-[4-(3H-diazirin-3-yl)butyl]carbamate CAS No. 2866317-79-3](/img/structure/B6610682.png)
tert-butyl N-[4-(3H-diazirin-3-yl)butyl]carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-butyl N-[4-(3H-diazirin-3-yl)butyl]carbamate: is an organic compound that has garnered interest in various scientific fields due to its unique structure and reactivity. This compound features a diazirine ring, which is known for its photo-reactivity, making it valuable in photochemical studies and applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[4-(3H-diazirin-3-yl)butyl]carbamate typically involves the reaction of diazirine-containing intermediates with tert-butyl carbamate. The reaction conditions often require the use of organic solvents and controlled temperatures to ensure the stability of the diazirine ring.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while ensuring safety and cost-effectiveness.
化学反应分析
Types of Reactions: tert-butyl N-[4-(3H-diazirin-3-yl)butyl]carbamate undergoes various chemical reactions, including:
Photolysis: The diazirine ring can be activated by UV light, leading to the formation of reactive carbene intermediates.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the diazirine ring or the carbamate group is replaced by other functional groups.
Common Reagents and Conditions:
Photolysis: UV light sources are commonly used to induce photolysis.
Substitution Reactions: Reagents such as nucleophiles (e.g., amines, alcohols) and appropriate solvents are used under controlled temperatures.
Major Products Formed:
Photolysis: Reactive carbene intermediates that can further react with surrounding molecules.
Substitution Reactions: Substituted products where the original functional groups are replaced by new ones.
科学研究应用
Chemistry: In chemistry, tert-butyl N-[4-(3H-diazirin-3-yl)butyl]carbamate is used in photochemical studies to generate reactive intermediates for various synthetic applications.
Biology: The compound is employed in biological research for photoaffinity labeling, a technique used to study protein-ligand interactions by covalently attaching a photoreactive probe to a target protein upon UV irradiation.
Medicine: In medicinal chemistry, this compound is explored for its potential in drug development, particularly in designing photoactivatable drugs that can be activated at specific sites within the body.
Industry: In industrial applications, this compound is used in the development of advanced materials and coatings that require precise control over chemical reactivity.
作用机制
The primary mechanism of action for tert-butyl N-[4-(3H-diazirin-3-yl)butyl]carbamate involves the generation of reactive carbene intermediates upon UV irradiation. These intermediates can insert into various chemical bonds, leading to the formation of covalent linkages with target molecules. This property is particularly useful in photoaffinity labeling, where the compound covalently attaches to target proteins, allowing for the study of protein-ligand interactions.
相似化合物的比较
tert-butyl carbamate: A simpler compound without the diazirine ring, used in various synthetic applications.
N-Boc-ethanolamine: Contains a similar tert-butyl carbamate group but lacks the diazirine ring.
tert-butyl N-[4-(3H-diazirin-3-yl)methyl]carbamate: A closely related compound with a different substitution pattern on the diazirine ring.
Uniqueness: tert-butyl N-[4-(3H-diazirin-3-yl)butyl]carbamate is unique due to the presence of the diazirine ring, which imparts photo-reactivity. This makes it particularly valuable in applications requiring precise control over chemical reactivity through light activation.
属性
IUPAC Name |
tert-butyl N-[4-(3H-diazirin-3-yl)butyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O2/c1-10(2,3)15-9(14)11-7-5-4-6-8-12-13-8/h8H,4-7H2,1-3H3,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLJSZJVEHAMOIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC1N=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.28 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 1-[(methanesulfonyloxy)methyl]bicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B6610616.png)
![1-[4-(pyrimidin-5-yl)phenyl]ethan-1-amine dihydrochloride](/img/structure/B6610617.png)
![2-[(tert-butoxy)carbonyl]-2-azabicyclo[3.2.1]octane-4-carboxylic acid](/img/structure/B6610620.png)
![lithium(1+) 5-[2-(tert-butoxy)-2-oxoethoxy]pyrimidine-2-carboxylate](/img/structure/B6610626.png)
![lambda2-ruthenium(2+) bis(2,2'-bipyridine) 6,9,15,17,22-pentaazapentacyclo[12.8.0.0^{2,7}.0^{8,13}.0^{16,21}]docosa-1,3,5,7,9,11,13,15,17,19,21-undecaene bis(hexafluoro-lambda5-phosphanuide)](/img/structure/B6610627.png)



![methyl 1-(hydroxymethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B6610654.png)


![tert-butyl 7-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B6610672.png)
![2,2-dimethyl-3-oxo-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid](/img/structure/B6610692.png)
